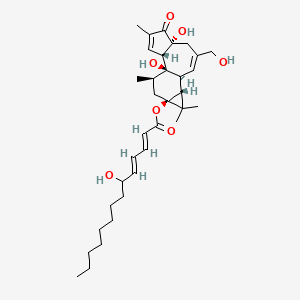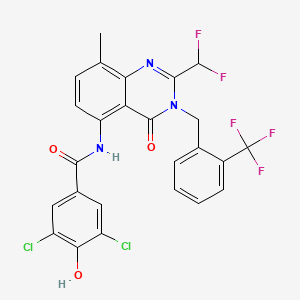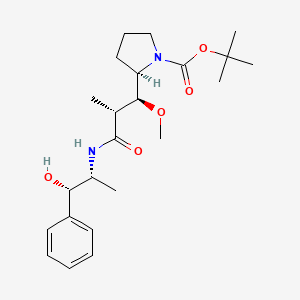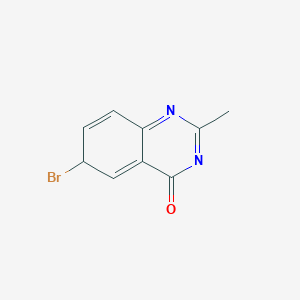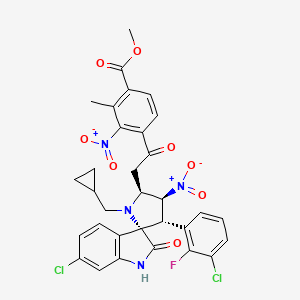
MDM2-p53-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDM2-p53-IN-20 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. The MDM2 protein is a negative regulator of p53, promoting its degradation and inhibiting its tumor-suppressive functions. By inhibiting this interaction, this compound aims to restore the tumor-suppressive activity of p53, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MDM2-p53-IN-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final Coupling Reaction: The final product is obtained by coupling the modified core structure with specific side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of intermediates are synthesized in batch reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MDM2-p53-IN-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Aplicaciones Científicas De Investigación
MDM2-p53-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between MDM2 and p53.
Biology: Helps in understanding the role of p53 in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with wild-type p53.
Industry: Used in the development of new cancer therapies targeting the MDM2-p53 interaction .
Mecanismo De Acción
MDM2-p53-IN-20 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition stabilizes p53, leading to the activation of p53 target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in tumor suppression .
Comparación Con Compuestos Similares
Similar Compounds
Nutlin-3a: Another small-molecule inhibitor targeting the MDM2-p53 interaction.
MI-773: A potent MDM2 inhibitor with a similar mechanism of action.
RG7112: A clinical-stage MDM2 inhibitor with promising anti-cancer activity
Uniqueness of MDM2-p53-IN-20
This compound is unique due to its high binding affinity and specificity for the MDM2-p53 interaction. It has shown superior efficacy in preclinical models compared to other MDM2 inhibitors, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C32H27Cl2FN4O8 |
|---|---|
Peso molecular |
685.5 g/mol |
Nombre IUPAC |
methyl 4-[2-[(2'S,3S,3'S,4'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-3'-nitro-2-oxospiro[1H-indole-3,5'-pyrrolidine]-2'-yl]acetyl]-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C32H27Cl2FN4O8/c1-15-18(30(41)47-2)9-10-19(28(15)38(43)44)25(40)13-24-29(39(45)46)26(20-4-3-5-22(34)27(20)35)32(37(24)14-16-6-7-16)21-11-8-17(33)12-23(21)36-31(32)42/h3-5,8-12,16,24,26,29H,6-7,13-14H2,1-2H3,(H,36,42)/t24-,26-,29+,32+/m0/s1 |
Clave InChI |
DPBSJCGSPDYHAN-CEWIPMDDSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)C[C@H]2[C@H]([C@@H]([C@]3(N2CC4CC4)C5=C(C=C(C=C5)Cl)NC3=O)C6=C(C(=CC=C6)Cl)F)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)CC2C(C(C3(N2CC4CC4)C5=C(C=C(C=C5)Cl)NC3=O)C6=C(C(=CC=C6)Cl)F)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


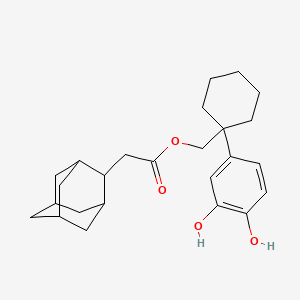
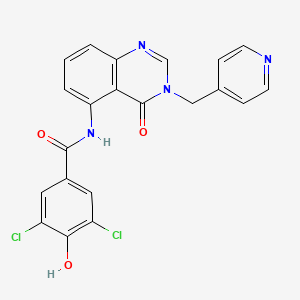

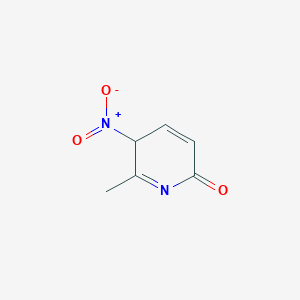
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

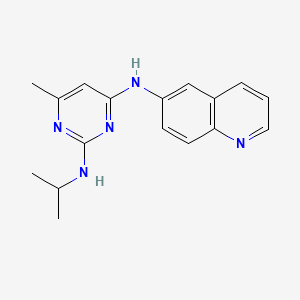
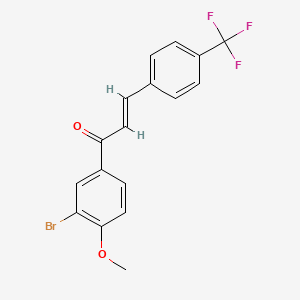
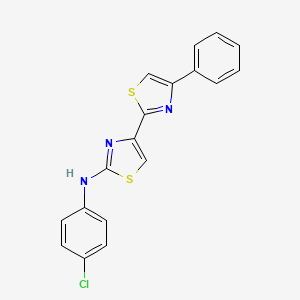
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
